molecular formula C21H21ClN6O2 B14976197 ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B14976197
M. Wt: 424.9 g/mol
InChI Key: JKSNHLLMPMBGFW-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a pyrazole ring. Key structural attributes include:

  • Pyrazolo[1,5-a]pyrimidine moiety: Substituted with a 4-chlorophenyl group at position 3, an ethyl group at position 2, and a methyl group at position 3.
  • Pyrazole ring: Functionalized with an ethyl carboxylate ester at position 4 and an amino group at position 4.

Properties

Molecular Formula

C21H21ClN6O2

Molecular Weight

424.9 g/mol

IUPAC Name

ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C21H21ClN6O2/c1-4-16-18(13-6-8-14(22)9-7-13)20-25-12(3)10-17(28(20)26-16)27-19(23)15(11-24-27)21(29)30-5-2/h6-11H,4-5,23H2,1-3H3

InChI Key

JKSNHLLMPMBGFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C)N4C(=C(C=N4)C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable reagents to form the fused pyrimidine ring.

    Substitution reactions: Various substituents such as the chlorophenyl group and the ethyl group are introduced through substitution reactions using reagents like chlorobenzene and ethyl halides.

    Amination: The amino group is introduced through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a complex organic compound with a pyrazolo[1,5-a]pyrimidine structure, featuring a pyrazole ring fused to a pyrimidine ring and various substituents like an ethyl group, a chlorophenyl group, and an amino group. These functional groups give the compound specific chemical and biological properties, making it useful in scientific research.

Scientific Research Applications

This compound and its derivatives have found applications across chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in synthesizing complex molecules and as a reagent in organic reactions.

Biology

  • The compound is studied for potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Ethyl 5-amino derivatives have demonstrated antibacterial activity against various bacterial strains. For instance, related compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.125 µg/mL against E. coli, outperforming antibiotics like Amikacin.
  • These compounds can disrupt biofilm formation, which is important for treating persistent bacterial infections.

Medicine

  • It is explored for potential therapeutic uses, including the development of new drugs for specific diseases. The compound may interact with molecular targets like enzymes or receptors, modulating their activity and leading to biological effects, though the exact targets and pathways depend on the specific application.

Industry

  • It is used in producing specialty chemicals and materials with specific properties.

Data Tables

The following data tables provide detailed information on the antibacterial activity of this compound derivatives:

CompoundMIC (µg/mL)Bacterial Strain
60.187S. aureus
10a0.125E. coli
Amikacin32E. coli

The table below shows Kinase Inhibition and Selectivity Score of compound 11b:

CompoundKinase Inhibition (%)Selectivity Score
11b>98% (Pim-1)0.14
11b96% (TRKC)
11b>90% (Flt-3)

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Pyrazolo-Pyrimidine Derivatives

Compound Name Molecular Formula Key Substituents Melting Point (°C) Synthesis Method Reference
Target Compound C₂₃H₂₃ClN₆O₂ 3-(4-Cl-phenyl), 2-ethyl, 5-methyl Not reported Not detailed in evidence -
MK7 (2-(3-Cl-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidin-7-one) C₁₉H₁₃ClN₄O 3-Cl-phenyl, 5-phenyl Not reported Cyclocondensation
MK8 (2-(4-F-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidin-7-one) C₁₉H₁₃FN₄O 4-F-phenyl, 5-phenyl Not reported Cyclocondensation
15a (5-ethoxymethyleneamino-3-(4-F-phenyl)-pyrazole-4-carbonitrile) C₁₉H₁₅FN₄O₂ 4-F-phenyl, ethoxymethyleneamino 194–196 Reflux in Ac₂O/THF

Key Observations :

  • Substituent Position: The 4-chlorophenyl group in the target compound may enhance lipophilicity compared to fluorinated (MK8) or non-halogenated analogs, influencing bioavailability .

Heterocyclic Core Variations

Compound Name Core Structure Key Features Reference
Target Compound Pyrazolo[1,5-a]pyrimidine + Pyrazole Fused bicyclic system with ester linkage -
Benzothiazole Analog (Ethyl 5-amino-1-(4-methyl-benzothiazol-2-yl)-pyrazole-4-carboxylate) Benzothiazole + Pyrazole Thiazole ring instead of pyrimidine
16a (Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine) Triazolo-pyrazolo-pyrimidine Additional triazole ring

Key Observations :

  • Bioisosteric Replacement : The benzothiazole analog () replaces the pyrimidine ring with a sulfur-containing heterocycle, which may affect electronic properties and target binding .
  • Complexity : Derivatives like 16a feature fused triazole rings, increasing molecular rigidity but complicating synthesis .

Biological Activity

Ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that yield derivatives with varying substitutions, enhancing their pharmacological profiles.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have been shown to inhibit key kinases involved in cancer progression:

  • Pim-1 Inhibition : Research indicates that pyrazolo[1,5-a]pyrimidine compounds can effectively inhibit Pim-1 kinase, which is implicated in various cancers. A lead compound demonstrated over 98% inhibition at 1 µM concentration against Pim-1, with selectivity scores indicating minimal off-target effects .
CompoundKinase Inhibition (%)Selectivity Score
11b>98% (Pim-1)0.14
11b96% (TRKC)
11b>90% (Flt-3)

Antibacterial Activity

Recent studies have also explored the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives. Ethyl 5-amino derivatives have shown promising results against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Compounds related to ethyl 5-amino exhibited MIC values as low as 0.125 µg/mL against E. coli, significantly outperforming standard antibiotics like Amikacin .
CompoundMIC (µg/mL)Bacterial Strain
60.187S. aureus
10a0.125E. coli
Amikacin32E. coli

Antibiofilm Activity

The ability to disrupt biofilm formation is critical in treating persistent bacterial infections. Compounds derived from pyrazolo[1,5-a]pyrimidine have demonstrated significant antibiofilm activity:

  • Biofilm Reduction : Compounds such as 3a and 6 reduced biofilm formation by over 80% for both S. aureus and P. aeruginosa .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of related compounds:

  • Antioxidant and Anti-Diabetic Activities : Pyrazolo[1,5-a]pyrimidine derivatives have shown antioxidant properties and potential anti-diabetic effects in preliminary tests .

Computational Studies

Computational analyses have been employed to predict the pharmacokinetic properties and potential toxicity of these compounds:

  • Pharmacokinetics : Studies indicate favorable absorption and distribution profiles for certain derivatives, suggesting their viability as therapeutic agents .

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